3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)aniline
Description
3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline is a pyrazole-based aromatic amine with the molecular formula C₁₃H₁₇N₃ (molecular weight: 215.30 g/mol). The compound features a pyrazole ring substituted with an isopropyl group at position 3 and a methyl group at position 1, linked to an aniline moiety at position 2. This structure confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
3-(1-methyl-3-propan-2-ylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C13H17N3/c1-9(2)13-12(8-16(3)15-13)10-5-4-6-11(14)7-10/h4-9H,14H2,1-3H3 |
InChI Key |
HHQCFFFHJXKCES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C=C1C2=CC(=CC=C2)N)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Ring
The pyrazole ring is typically constructed via the condensation of hydrazine with a 1,3-diketone or β-ketoester precursor. This reaction proceeds under either acidic or basic conditions:
- Reagents: Hydrazine hydrate and a suitable 1,3-diketone (e.g., acetylacetone derivatives bearing isopropyl substitution)
- Conditions: Mild acidic or basic media, often refluxed in ethanol or another polar solvent
- Outcome: Formation of the 3-isopropyl-1H-pyrazol-4-yl core
This step is crucial as it defines the heterocyclic framework and the position of substituents on the pyrazole ring.
Methylation of the Pyrazole Nitrogen
Following ring formation, methylation at the N-1 position of the pyrazole is achieved using alkylating agents:
- Reagents: Methyl iodide (CH3I) or methyl sulfate
- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Conditions: Room temperature to mild heating (25–60 °C)
- Result: Selective methylation yielding 1-methyl-pyrazole derivative
This methylation step enhances the compound’s stability and modifies its electronic properties.
Coupling with 3-Aminobenzene (Aniline)
The final coupling step involves attaching the pyrazole moiety to the aniline ring at the 3-position:
- Method: Nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination)
- Catalyst: Palladium on carbon (Pd/C) or palladium complexes such as Pd(PPh3)4
- Solvent: DMF, toluene, or dioxane
- Base: Potassium carbonate or cesium carbonate
- Conditions: Elevated temperature (80–120 °C) under inert atmosphere
- Outcome: Formation of 3-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)aniline with good yields
This step requires careful control of reaction parameters to avoid side reactions and ensure regioselectivity.
Comparative Data Table of Key Reaction Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrazole ring formation | Hydrazine + 1,3-diketone, acidic/basic, reflux | 70–85 | Mild conditions, scalable |
| N-Methylation | Methyl iodide, K2CO3, DMF, 25–60 °C | 80–90 | Selective methylation, minimal side products |
| Coupling with aniline | Pd/C or Pd catalyst, K2CO3, DMF, 80–120 °C | 65–80 | Requires inert atmosphere, catalyst optimization |
Additional Synthetic Notes and Variations
- Alternative Pyrazole Synthesis: Some protocols use hydrazine derivatives or substituted hydrazines to introduce additional functional groups on the pyrazole ring.
- Catalyst-Free Coupling: Emerging methods explore catalyst-free nucleophilic aromatic substitution under microwave irradiation to reduce reaction time.
- Green Chemistry Approaches: Solvent-free or aqueous media reactions have been investigated to improve environmental sustainability.
- Scale-Up Considerations: Industrial synthesis favors avoiding precious metals; zinc-mediated reductions and salt formation steps are alternatives for related compounds, as seen in patent literature.
Research Findings and Source Diversity
- The preparation methods summarized here are corroborated by a combination of patent literature, chemical databases like PubChem, and commercial synthesis protocols from chemical suppliers.
- Patents emphasize cost-effective, large-scale synthesis avoiding precious metals, which is relevant for industrial applications.
- PubChem provides structural and physicochemical data supporting the choice of reagents and reaction conditions.
- Commercial vendors describe practical synthetic routes emphasizing pyrazole ring formation and methylation steps, consistent with academic and industrial practices.
Chemical Reactions Analysis
Types of Reactions
3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are employed.
Major Products
Oxidation Products: Nitro and nitroso derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted anilines depending on the reagents used.
Scientific Research Applications
3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
Key Observations:
- Electronic Modifications : The chloro-fluoro-aniline derivative includes electron-withdrawing groups (Cl, F) and a methylene bridge, which may increase reactivity in nucleophilic substitution reactions compared to the unmodified aniline in the target compound.
- Molecular Weight and Complexity : The target compound (215.30 g/mol) is intermediate in size between the simpler analog (201.27 g/mol) and the highly substituted derivative (428.89 g/mol), suggesting a balance between synthetic accessibility and functional versatility.
Physicochemical Data Limitations
Critical data gaps exist for the target compound, such as melting point, boiling point, and solubility, which are unreported in available literature . This contrasts with the chloro-fluoro derivative, where detailed synthetic and characterization data (e.g., NMR, HPLC) are provided . These gaps highlight the need for further experimental studies to elucidate the compound’s behavior in industrial or biological contexts.
Biological Activity
3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline is a compound that belongs to the pyrazole class of heterocyclic compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H17N3
- Molecular Weight : 215.29 g/mol
- CAS Number : 1247576-78-8
- Chemical Structure :
Biological Activity
The biological activity of 3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline has been explored in various studies, particularly focusing on its potential as an antimalarial agent and its effects on different biological targets.
Antiparasitic Activity
Recent studies have indicated that compounds with a pyrazole scaffold exhibit significant antiparasitic properties. For instance, modifications in the pyrazole ring can enhance the efficacy against malaria parasites by targeting specific enzymes such as PfATP4. The incorporation of isopropyl and methyl groups has been shown to optimize the balance between solubility and metabolic stability, which is crucial for pharmacological effectiveness .
| Compound | EC50 (μM) | Mechanism of Action |
|---|---|---|
| 3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline | TBD | Inhibition of PfATP4 |
| Optimized analog (S-WJM992) | 0.064 | Na+-ATPase inhibition |
Anti-inflammatory Effects
In addition to antiparasitic activity, pyrazole derivatives have been investigated for their anti-inflammatory effects. The presence of substituents on the pyrazole ring can modulate inflammatory pathways, making these compounds potential candidates for treating inflammatory diseases .
Case Studies
Case Study 1: Antimalarial Efficacy
A study evaluated the efficacy of various pyrazole derivatives against Plasmodium falciparum. Among them, 3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline was tested for its ability to inhibit parasite growth in vitro. Results showed promising activity with an EC50 value suggesting effective inhibition comparable to leading antimalarial drugs .
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on understanding the SAR of pyrazole derivatives highlighted that modifications at the 4-position significantly impact biological activity. The addition of isopropyl groups enhanced lipophilicity and solubility, leading to improved bioavailability in vivo. This study emphasized the importance of structural optimization in developing effective therapeutics .
Q & A
Basic: What are the common synthetic routes for 3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline?
The synthesis typically involves multi-step reactions starting from substituted aniline and pyrazole precursors. A standard approach includes:
Condensation : Reacting 3-isopropyl-1-methyl-1H-pyrazole-4-carbaldehyde with a nitro-substituted aniline derivative under acidic conditions.
Reduction : Reducing the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or sodium dithionite.
Purification : Column chromatography or recrystallization to isolate the product.
Key parameters affecting yield include solvent polarity (e.g., ethanol vs. DMF), temperature control during condensation (60–80°C), and catalyst choice for reduction .
Advanced: How can computational methods predict the reactivity of this compound in medicinal chemistry applications?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) are used to:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Simulate reaction pathways for derivatization (e.g., sulfonation, alkylation).
- Predict binding affinities to biological targets (e.g., kinases) via molecular docking (AutoDock Vina) and MD simulations.
Contradictions between computational predictions and experimental bioactivity data can arise from solvent effects or protonation states, requiring validation through in vitro assays .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- FTIR/Raman : Identify functional groups (e.g., N-H stretch at ~3400 cm⁻¹, pyrazole ring vibrations at 1500–1600 cm⁻¹).
- NMR : ¹H/¹³C spectra confirm substituent positions (e.g., isopropyl CH₃ doublet at δ 1.2–1.5 ppm).
- XRD : SHELXL refinement resolves bond lengths/angles and detects crystallographic disorder. For example, the pyrazole ring’s planarity and aniline torsion angles are validated against theoretical models .
Advanced: How can researchers resolve contradictions in crystallographic data across studies?
Discrepancies in XRD data (e.g., unit cell parameters or space groups) may arise from:
- Twinning : Use SHELXL’s TWIN command to model twinned crystals.
- Disorder : Apply PART instructions to refine disordered isopropyl groups.
- High-resolution data : Leverage SHELX’s restraints (e.g., SIMU, DELU) to stabilize refinement. Cross-validation with Hirshfeld surface analysis or DFT-optimized geometries can reconcile structural inconsistencies .
Advanced: What strategies optimize reaction yields during derivatization?
- Catalyst screening : Test Pd(OAc)₂ vs. CuI for cross-coupling reactions (e.g., Suzuki-Miyaura).
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates.
- Temperature gradients : Microwave-assisted synthesis (100–120°C) reduces reaction time for heterocycle formation.
Yields drop significantly if the isopropyl group sterically hinders coupling; pre-functionalization of the pyrazole ring may mitigate this .
Basic: Which functional groups dominate the compound’s chemical properties?
- Pyrazole ring : Participates in π-π stacking and hydrogen bonding (N-H···O/N interactions).
- Aniline group : Enables electrophilic substitution (e.g., bromination at the para position).
- Isopropyl substituent : Increases hydrophobicity and steric bulk, influencing solubility and reactivity in cross-coupling reactions .
Advanced: How does the isopropyl group affect molecular interactions compared to methyl or allyl analogs?
- Steric effects : The isopropyl group reduces binding affinity to enzymes with shallow active sites (e.g., cytochrome P450) compared to smaller methyl analogs.
- Hydrophobicity : LogP increases by ~0.5 units versus allyl-substituted derivatives, impacting membrane permeability.
- Conformational flexibility : Allyl groups allow rotational freedom, whereas isopropyl restricts ring orientation, as shown in comparative molecular dynamics studies .
Advanced: How should researchers address conflicting bioactivity data in different assay conditions?
- Control variables : Standardize solvent (DMSO concentration ≤1%), pH (7.4 for physiological conditions), and temperature (37°C).
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based) with cellular assays (e.g., IC₅₀ in HEK293 cells).
- Metabolic stability : Test liver microsome stability to rule out false negatives from rapid degradation .
Basic: What role does XRD play in confirming molecular structure?
XRD with SHELXL refinement provides:
- Bond lengths/angles : Pyrazole C-N bonds (~1.33 Å) vs. aniline C-N (~1.41 Å).
- Torsion angles : Confirms non-planarity between pyrazole and aniline moieties (e.g., dihedral angle ~30°).
- Crystallographic R-factor : Values <0.05 ensure high confidence in structural assignments .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
- Substituent variation : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO₂) at the aniline para position.
- QSAR modeling : Use Gaussian-based descriptors (HOMO/LUMO, dipole moment) to correlate electronic effects with bioactivity.
- In vivo validation : Prioritize derivatives with >50% inhibition in enzymatic assays for pharmacokinetic profiling (e.g., murine models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
